Mesuol

描述

This compound has been reported in Mesua ferrea and Mammea siamensis with data available.

Structure

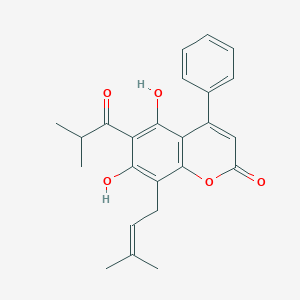

2D Structure

3D Structure

属性

IUPAC Name |

5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O5/c1-13(2)10-11-16-22(27)20(21(26)14(3)4)23(28)19-17(12-18(25)29-24(16)19)15-8-6-5-7-9-15/h5-10,12,14,27-28H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUNXYBEJCJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168760 | |

| Record name | Mesuol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16981-20-7 | |

| Record name | Mesuol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016981207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesuol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesuol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mesuol: A Technical Guide on its Mechanism of Action as a Novel Immunomodulator and NF-κB Pathway Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated significant antioxidant and immunomodulatory properties.[1][2] This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. Quantitative data from preclinical studies are summarized, key experimental protocols are detailed, and the underlying molecular interactions are visualized to support further research and development.

Introduction

This compound is a natural product traditionally associated with antiseptic, anti-inflammatory, and immunomodulatory activities.[2][3] Modern pharmacological studies have begun to elucidate the molecular mechanisms responsible for these effects. A primary pathway implicated in this compound's activity is the NF-κB signaling cascade, a critical regulator of inflammatory responses, immune function, and cell survival. Evidence indicates that this compound exerts its effects not by preventing the degradation of the inhibitory protein IκBα or by blocking NF-κB's DNA binding, but by specifically inhibiting the phosphorylation and subsequent transcriptional activity of the p65 subunit of NF-κB.[3] This targeted action makes this compound a compound of significant interest for the development of novel therapeutics for inflammatory and immune-related disorders.

Core Mechanism of Action: NF-κB Pathway Inhibition

The primary mechanism of action of this compound is the targeted suppression of TNFα-induced NF-κB signaling.[3] Unlike many conventional NF-κB inhibitors, this compound's action is highly specific. It does not interfere with the upstream degradation of the inhibitor of NF-κB, IκBα, nor does it prevent the NF-κB complex from binding to DNA.[3] Instead, this compound inhibits the phosphorylation of the p65 (RelA) subunit, a crucial step for its transcriptional activation.[3] By preventing p65 phosphorylation, this compound effectively blocks the expression of downstream pro-inflammatory genes.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in-vivo immunomodulatory and antioxidant studies.

Table 1: In-Vivo Immunomodulatory Activity Data derived from a cyclophosphamide-induced immunosuppression model in rats.[2]

| Parameter | Control (Cyclophosphamide) | This compound (25 mg/kg) | This compound (50 mg/kg) |

| Antibody Titer Value | 128 ± 18.5 | 256 ± 22.1 | 512 ± 30.8 |

| Neutrophil Adhesion (%) | 24.5 ± 2.1 | 35.8 ± 1.9 | 42.1 ± 2.5 |

| Carbon Clearance (Phagocytic Index) | 0.012 ± 0.002 | 0.021 ± 0.003 | 0.028 ± 0.004 |

| *p < 0.05 compared to control |

Table 2: Antioxidant Activity DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

| Compound | IC₅₀ (μg/mL) |

| This compound | 18.5 ± 1.2 |

| Ascorbic Acid (Standard) | 12.3 ± 0.8 |

Key Experimental Protocols

This protocol is used to assess the effect of this compound on the adhesion properties of neutrophils, a key aspect of the cellular immune response.

Objective: To quantify the percentage of neutrophils that adhere to nylon fibers in response to treatment with this compound in an in-vivo rat model.

Methodology:

-

Animal Groups: Wistar rats are divided into a control group, a cyclophosphamide-induced immunosuppressed group, and this compound-treated groups (e.g., 25 and 50 mg/kg, p.o.).[2]

-

Dosing: this compound is administered for a period of 14 days.

-

Blood Collection: On day 15, blood is collected from the retro-orbital plexus into heparinized vials.

-

Neutrophil Count: Total leukocyte count (TLC) and differential leukocyte count (DLC) are performed on the blood samples to determine the initial neutrophil count.

-

Adhesion Assay: a. Blood samples are incubated at 37°C for 15 minutes. b. The incubated blood is then passed through a column of nylon fibers. c. The blood that flows through the column (the effluent) is collected. d. TLC and DLC are performed again on the effluent to determine the count of non-adhered neutrophils.

-

Calculation: The percentage of neutrophil adhesion is calculated using the following formula: % Adhesion = [(Initial Neutrophil Count - Final Neutrophil Count) / Initial Neutrophil Count] * 100

-

Data Analysis: Results are expressed as mean ± SEM, and statistical significance is determined using a one-way ANOVA followed by a Dunnett's test.

This protocol details the method to specifically measure the inhibition of TNFα-induced p65 phosphorylation by this compound in a cell-based assay.

Objective: To determine if this compound inhibits the phosphorylation of the NF-κB p65 subunit at Serine 536 in TNFα-stimulated Jurkat T cells.[3]

Methodology:

-

Cell Culture: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: a. Cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for 2 hours. b. Following pre-treatment, cells are stimulated with 10 ng/mL of human TNFα for 30 minutes to induce p65 phosphorylation.

-

Protein Extraction: a. Cells are harvested, washed with ice-cold PBS, and lysed using RIPA buffer containing protease and phosphatase inhibitors. b. Cell lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. c. The supernatant containing total protein is collected, and protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blot: a. Equal amounts of protein (20-30 µg) are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis. b. Proteins are transferred from the gel to a PVDF membrane. c. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: a. The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-p65 (Ser536). b. A parallel membrane is incubated with a primary antibody for total p65 or a loading control (e.g., β-actin). c. Membranes are washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection and Analysis: a. After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate. b. Band intensities are captured using a digital imaging system and quantified using densitometry software (e.g., ImageJ). c. The ratio of phospho-p65 to total p65 (or β-actin) is calculated to determine the relative inhibition by this compound.

Logical Relationship in Drug Discovery

The characterization of this compound's mechanism of action is a critical step in its development from a natural product to a potential therapeutic agent. This process follows a logical progression from broad observations to specific molecular targets.

References

Mesuol's Role in NF-kappaB Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated notable antioxidant and immunomodulatory properties.[1][2][3] While direct, comprehensive studies on its specific interactions with the Nuclear Factor-kappaB (NF-κB) signaling pathway are limited, its established anti-inflammatory effects strongly suggest a potential modulatory role. This technical guide consolidates the available data on this compound, proposes a hypothesized mechanism of action within the NF-κB pathway based on the known activities of similar compounds, and provides detailed experimental protocols for investigating this hypothesis.

Quantitative Data on this compound's Anti-inflammatory Activity

The primary quantitative data available for this compound's anti-inflammatory action is its inhibition of nitric oxide (NO) production, a key inflammatory mediator regulated by NF-κB.

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | RAW264.7 | Inhibition of LPS-induced Nitric Oxide (NO) production | 1.3 μM | MedchemExpress |

Hypothesized Mechanism of Action in the NF-κB Signaling Pathway

Based on the known mechanisms of other anti-inflammatory coumarins and antioxidant compounds, it is hypothesized that this compound inhibits the canonical NF-κB signaling pathway.[4][5][6][7] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

The proposed mechanism involves the following key steps:

-

Inhibition of IκB Kinase (IKK) Complex: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the IKK complex. This complex then phosphorylates the inhibitory protein IκBα. It is hypothesized that this compound, like other coumarins, may directly or indirectly inhibit the kinase activity of the IKK complex.[4]

-

Prevention of IκBα Degradation: Phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. By inhibiting IKK, this compound would prevent IκBα phosphorylation and degradation, thus keeping it bound to NF-κB.

-

Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Pro-inflammatory Gene Expression: The nuclear translocation of NF-κB is essential for the transcription of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. By preventing this translocation, this compound would effectively suppress the expression of these inflammatory mediators.

This hypothesized mechanism is supported by this compound's known antioxidant properties, as reactive oxygen species (ROS) are known to be potent activators of the NF-κB pathway.[8] By scavenging ROS, this compound may reduce the oxidative stress that contributes to IKK activation.

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway.

Experimental Protocols for Investigating this compound's Role in NF-κB Signaling

The following are detailed protocols for key experiments that can be employed to validate the hypothesized mechanism of action of this compound on the NF-κB pathway.

Inhibition of Nitric Oxide Production in RAW264.7 Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS, which is transcriptionally regulated by NF-κB.

Methodology:

-

Cell Culture:

-

Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[9]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without LPS or this compound).

-

-

Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.[9]

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[9]

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated vehicle control.

-

NF-κB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T or a similar suitable cell line in DMEM with 10% FBS.

-

Seed the cells in a 96-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.[10][11][12][13][14]

-

-

Treatment:

-

After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Measure the Renilla luciferase activity for normalization.

-

The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.

-

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to determine the levels of key proteins in the NF-κB signaling cascade, including the phosphorylation status of IKK, IκBα, and p65, as well as the nuclear translocation of p65.

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW264.7 or another appropriate cell line in 6-well plates.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours, followed by stimulation with LPS or TNF-α for a specific duration (e.g., 30 minutes for IKK and IκBα phosphorylation, 1-2 hours for p65 nuclear translocation).[15][16][17][18]

-

-

Protein Extraction:

-

For total protein, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.[19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Methodology:

-

Nuclear Protein Extraction:

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site and label it with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).[22]

-

-

Binding Reaction:

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin, autoradiography for ³²P).

-

Experimental Workflow

The following diagram outlines a logical workflow for investigating the effects of this compound on the NF-κB pathway.

Conclusion

While direct evidence of this compound's interaction with the NF-κB signaling pathway is currently lacking, its classification as a coumarin and its established antioxidant and anti-inflammatory activities provide a strong basis for the hypothesis that it acts as an inhibitor of this critical inflammatory cascade. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate this hypothesis, elucidate the precise molecular mechanisms of this compound, and evaluate its potential as a therapeutic agent for inflammatory diseases. Further research in this area is warranted to unlock the full therapeutic potential of this promising natural compound.

References

- 1. In-vivo antioxidant and immunomodulatory activity of this compound isolated from Mesua ferrea L. seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. matilda.science [matilda.science]

- 4. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of an NF-κB1 p105 Degrader for Anti-Inflammatory Therapy via Structural Optimization of the Coumarin Natural Product Minutuminolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2-antioxidant signaling attenuates NF-κB-inflammatory response and elicits apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. bowdish.ca [bowdish.ca]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. RelA/p65 Regulation of IκBβ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. med.upenn.edu [med.upenn.edu]

- 22. licorbio.com [licorbio.com]

- 23. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Mesuol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview and proposed methodologies for studying the bioavailability and pharmacokinetics of Mesuol. Currently, there is a lack of direct experimental data on these properties for this compound in the public domain. The information presented herein is based on the chemical class of this compound, in silico predictions for similar compounds, and established protocols for pharmacokinetic analysis.

Introduction

This compound is a naturally occurring 4-phenylcoumarin, a type of neoflavonoid, isolated from the seed oil of Mesua ferrea L.[1] It has demonstrated noteworthy biological activities, including antioxidant and immunomodulatory effects in preclinical studies.[1][2] An in silico analysis of a structurally related 4-phenylcoumarin suggests that this compound may exhibit low oral bioavailability.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent. This guide outlines the current understanding, albeit limited, and provides a comprehensive framework for future pharmacokinetic investigations.

Predicted Pharmacokinetic Properties of this compound

Due to the absence of direct experimental data, the following table summarizes the predicted pharmacokinetic parameters for this compound based on its chemical class (neoflavonoid/4-phenylcoumarin) and in silico modeling of similar compounds. These values should be considered hypothetical and require experimental validation.

| Parameter | Predicted Value/Characteristic | Rationale/Reference |

| Oral Bioavailability | Low | In silico predictions for a similar 4-phenylcoumarin suggest low oral bioavailability.[3] Flavonoids, in general, exhibit low to moderate bioavailability due to factors like poor aqueous solubility and extensive first-pass metabolism.[4] |

| Absorption | Likely to occur in the small intestine | As is common for many flavonoids. The extent of absorption is currently unknown. |

| Distribution | High plasma protein binding predicted | The in silico study on a related 4-phenylcoumarin predicted high plasma protein binding.[3] |

| Metabolism | Extensive, likely hepatic | Flavonoids and coumarins typically undergo extensive phase I and phase II metabolism in the liver, involving enzymes such as cytochrome P450s, UDP-glucuronosyltransferases, and sulfotransferases.[4] |

| Excretion | Primarily renal and biliary | Metabolites of flavonoids and coumarins are typically excreted through urine and feces. |

| Half-life (t½) | Unknown | Varies significantly among different flavonoids and coumarins, ranging from a few hours to over a day.[4] |

Proposed Experimental Protocols for Pharmacokinetic Studies

To elucidate the pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments are necessary. The following protocols are proposed as a starting point for these investigations.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

-

Drug Formulation:

-

Intravenous: this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) to a concentration of 1 mg/mL.

-

Oral: this compound suspended in a 0.5% carboxymethylcellulose (CMC) solution to a concentration of 10 mg/mL.

-

-

Dosing:

-

IV group: 1 mg/kg administered via the tail vein.

-

PO group: 10 mg/kg administered via oral gavage.

-

-

Blood Sampling:

-

Blood samples (approx. 200 µL) will be collected from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood will be collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples will be stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis will be used to determine the following parameters:

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t½)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

-

Oral bioavailability (F%) will be calculated as: (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

-

Proposed Experimental Workflow

Caption: Proposed workflow for an in vivo pharmacokinetic study of this compound.

Putative Signaling Pathway Inhibition: NF-κB

This compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a crucial regulator of inflammatory responses and cell survival.[8][9][10] While the precise mechanism of this compound's interaction with this pathway is yet to be elucidated, a general representation of NF-κB inhibition is presented below.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The therapeutic potential of this compound, suggested by its antioxidant and immunomodulatory activities, warrants a thorough investigation of its pharmacokinetic profile. This technical guide provides a foundational framework for initiating such studies. The proposed in vivo experiments, coupled with validated bioanalytical methods, will be instrumental in determining the bioavailability and other key pharmacokinetic parameters of this compound. Elucidating these properties is a critical step in the pre-clinical development of this compound and will inform future dosing strategies and formulation development to optimize its therapeutic efficacy. Further research into its specific molecular targets, such as the NF-κB pathway, will also be crucial for a comprehensive understanding of its mechanism of action.

References

- 1. In-vivo antioxidant and immunomodulatory activity of this compound isolated from Mesua ferrea L. seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of dietary flavonoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Detection of Ambroxol in Human Plasma Using HPLC-APCI-MS/MS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS Analysis of Methotrexate in Human Plasma and Comparison with the Fluorescence Polarization Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quercetin reduces TNF-α-induced mesangial cell proliferation and inhibits PTX3 production: Involvement of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesuol: A Technical Guide to its Anti-inflammatory Core for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L., is emerging as a compound of significant interest in the field of anti-inflammatory research. Traditionally recognized for its therapeutic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its effects. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory activity, focusing on its modulation of key signaling pathways and its potential as a therapeutic agent. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This compound, derived from the seeds of Mesua ferrea, has demonstrated potent immunomodulatory and antioxidant activities in preclinical studies.[1] While in-vivo studies have highlighted its ability to modulate immune responses, the specific molecular targets and signaling pathways through which this compound exerts its direct anti-inflammatory effects are the subject of ongoing investigation. This guide aims to consolidate the existing knowledge and provide a framework for future research into this compound's anti-inflammatory potential.

Anti-inflammatory Activity and Quantitative Data

The anti-inflammatory properties of this compound have been primarily investigated through in-vitro studies utilizing macrophage cell lines, which are pivotal in the inflammatory response.

Inhibition of Nitric Oxide (NO) Production

A key indicator of this compound's anti-inflammatory potential is its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | LPS-induced NO Production | RAW264.7 | IC50 | 1.3 μM | [2] |

Table 1: In-vitro anti-inflammatory activity of this compound.

Effects on Pro-inflammatory Mediators by Structurally Related Compounds

Studies on other 4-phenylcoumarins provide insights into the likely broader anti-inflammatory profile of this compound. These related compounds have been shown to inhibit not only NO production but also other critical inflammatory mediators.

| Compound Class | Inhibited Mediators | Cell Line | Reference |

| 4-Phenylcoumarins | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Prostaglandin E2 (PGE2) | RAW264.7 | [3][4] |

| 4-Phenylcoumarins | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) | RAW264.7 | [4] |

Table 2: Anti-inflammatory activities of structurally related 4-phenylcoumarins.

Core Signaling Pathways in Inflammation Modulated by this compound (Proposed)

Based on the activity of this compound and its structural analogs, the primary signaling pathways implicated in its anti-inflammatory effects are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. It is proposed that this compound inhibits the activation of this pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It is composed of several subfamilies, including ERK, JNK, and p38, which are activated by extracellular stimuli like LPS and lead to the activation of transcription factors that drive pro-inflammatory gene expression.

Detailed Experimental Protocols

The following protocols are standard methodologies for investigating the in-vitro anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Follow the cell culture and treatment protocol as described in 4.1.

-

Collect the cell culture supernatant after the desired incubation period.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration from a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Culture and treat cells as described in 4.1, typically for shorter time points to capture signaling events.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Conclusion and Future Directions

This compound presents a promising natural compound for the development of novel anti-inflammatory therapies. The available data strongly suggest that its mechanism of action involves the inhibition of key inflammatory mediators, likely through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Direct Mechanistic Studies: Conducting comprehensive in-vitro studies to definitively elucidate the effects of isolated this compound on the NF-κB and MAPK pathways, including upstream and downstream signaling components.

-

Expanded Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and enzymes.

-

In-vivo Validation: Correlating the in-vitro mechanistic findings with in-vivo models of inflammatory diseases to establish the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating the structural features of this compound that are critical for its anti-inflammatory activity to guide the synthesis of more potent analogs.

This technical guide provides a foundational understanding of this compound's anti-inflammatory properties and a roadmap for its continued investigation. The insights gathered will be invaluable for researchers and drug development professionals seeking to harness the therapeutic potential of this natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Costatamins A - C, new 4-phenylcoumarins with anti-inflammatory activity from the Australian woodland tree Angophora costata (Myrtaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro anti-inflammatory activity of 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Mesuol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesuol, a naturally occurring 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has demonstrated significant antioxidant potential. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, summarizing available data on its radical scavenging and cellular antioxidant activities. While direct experimental data for this compound in some standard in vitro assays are limited, this guide draws upon findings from closely related 4-phenylcoumarins to provide a robust understanding of its potential efficacy. Detailed experimental protocols for key antioxidant assays are provided, and a proposed mechanism of action involving the activation of the Nrf2-ARE signaling pathway is discussed and visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound as an antioxidant agent.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

This compound is a 4-phenylcoumarin, a class of compounds known for their diverse pharmacological activities.[1] Preliminary studies have indicated that this compound possesses both antioxidant and immunomodulatory effects.[1] This guide delves into the specifics of its antioxidant capabilities, providing a technical foundation for further research and development.

In Vitro Antioxidant Activity

Table 1: In Vitro Antioxidant Activity of 4-Phenyl Hydroxycoumarins (Data as a proxy for this compound) [2][3]

| Assay | Compound | IC50/EC50/Value | Standard (IC50/EC50/Value) |

| DPPH Radical Scavenging Activity | 7,8-dihydroxy-4-phenylcoumarin | 12.5 ± 0.8 µg/mL | Ascorbic Acid (5.62 µg/mL) |

| 5,7-dihydroxy-4-phenylcoumarin | 35.2 ± 1.5 µg/mL | ||

| ABTS Radical Cation Scavenging Activity | 7,8-dihydroxy-4-phenylcoumarin | 8.9 ± 0.5 µg/mL | Trolox (Not specified) |

| 5,7-dihydroxy-4-phenylcoumarin | 21.4 ± 1.1 µg/mL | ||

| Ferric Reducing Antioxidant Power (FRAP) | 7,8-dihydroxy-4-phenylcoumarin | 1.89 ± 0.09 mM Fe(II)/mM | Not specified |

| 5,7-dihydroxy-4-phenylcoumarin | 0.87 ± 0.04 mM Fe(II)/mM |

Note: The data presented in this table is for 4-phenyl hydroxycoumarins and serves as an estimate of the potential activity of this compound. Further studies are required to determine the specific antioxidant capacity of this compound.

Cellular Antioxidant Activity

Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of an antioxidant's efficacy by accounting for factors such as cell uptake, metabolism, and localization. While no specific CAA data for this compound has been published, the general methodology is provided below.

Proposed Mechanism of Action: Nrf2-ARE Signaling Pathway

A key mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct evidence for this compound's activation of this pathway is pending, numerous studies have demonstrated that other coumarins can modulate this pathway.[4]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis (GCLC, GCLM), as well as antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5]

The following diagram illustrates the proposed activation of the Nrf2-ARE pathway by this compound, based on the known actions of other coumarins.

In Vivo Antioxidant Effects

A study by Chahar et al. (2012) demonstrated the in vivo antioxidant and immunomodulatory activity of this compound isolated from Mesua ferrea L. seed oil.[1] While this study focused primarily on immunomodulatory parameters, it provides evidence for this compound's antioxidant effects in a biological system. Further in vivo studies are warranted to specifically quantify its impact on biomarkers of oxidative stress, such as malondialdehyde (MDA) levels (a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compound (this compound) at various concentrations

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the standard in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

-

Add an equal volume of the DPPH solution to each well/cuvette.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank containing methanol and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound (this compound) at various concentrations

-

Standard antioxidant (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the standard.

-

Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

-

Reagents:

-

FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Test compound (this compound) at various concentrations

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

-

-

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of the test compound and the standard.

-

Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using the ferrous sulfate standard, and the results for the test compound are expressed as FRAP values (in µM Fe(II) equivalents).

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant assessment of antioxidant activity.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

-

Test compound (this compound)

-

Standard (e.g., Quercetin)

-

Cell culture medium and plates

-

-

Procedure:

-

Seed HepG2 cells in a 96-well microplate and grow to confluence.

-

Wash the cells with PBS.

-

Incubate the cells with the test compound or standard and DCFH-DA for 1 hour.

-

Wash the cells again with PBS.

-

Add AAPH to induce oxidative stress and immediately begin measuring fluorescence at timed intervals using a microplate reader (excitation 485 nm, emission 538 nm).

-

The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.

-

Conclusion

This compound, a 4-phenylcoumarin from Mesua ferrea, exhibits promising antioxidant properties. While direct quantitative data for this compound in a full range of in vitro antioxidant assays is still needed, evidence from structurally related compounds suggests significant radical scavenging and reducing capabilities. The proposed mechanism of action via the Nrf2-ARE signaling pathway, a common trait among coumarins, provides a strong rationale for its antioxidant effects. Further research is essential to fully elucidate the specific in vitro and in vivo antioxidant profile of this compound, including its cellular antioxidant activity and its direct effects on the Nrf2 pathway and downstream antioxidant enzymes. This in-depth technical guide provides a solid foundation for such future investigations, highlighting the potential of this compound as a lead compound for the development of novel antioxidant therapies.

References

- 1. In-vivo antioxidant and immunomodulatory activity of this compound isolated from Mesua ferrea L. seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural occurring 4-phenylcoumarin, inhibits HIV-1 replication by targeting the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Mesuol: A Potential HIV-1 Inhibitor Targeting the NF-κB Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mesuol, a naturally occurring 4-phenylcoumarin isolated from the tree Marila pluricostata, has emerged as a promising candidate in the search for novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. Research has demonstrated its ability to suppress HIV-1 replication through a distinct mechanism of action that involves the modulation of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical cellular pathway for HIV-1 transcription. This technical guide provides a comprehensive overview of the anti-HIV-1 properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of NF-κB p65 Phosphorylation

This compound exerts its anti-HIV-1 effect by specifically targeting the NF-κB signaling cascade. Unlike many antiretroviral agents, this compound does not inhibit the early stages of the viral life cycle, such as reverse transcription and integration.[1] Instead, its primary mode of action is the inhibition of the transcriptional activity of the HIV-1 Long Terminal Repeat (LTR).[1]

This inhibition is achieved by targeting the p65 subunit of the NF-κB transcription factor. While this compound does not prevent the binding of NF-κB to its DNA consensus sequence or the phosphorylation and subsequent degradation of the inhibitory protein IκBα, it effectively blocks the phosphorylation of the p65 subunit.[1] The phosphorylation of p65 is a crucial step for its transcriptional activity. By preventing this, this compound hinders the NF-κB-mediated transcription of the HIV-1 provirus, thereby suppressing viral replication.[1]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HIV-1 transcription.

Quantitative Data on Anti-HIV-1 Activity

The inhibitory effect of this compound on HIV-1 replication has been quantified in cell-based assays. The following table summarizes the available data on its efficacy and cytotoxicity.

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Jurkat T cells | 2.0 | >100 | >50 |

| Isothis compound | Jurkat T cells | 2.5 | >100 | >40 |

-

IC50 (50% inhibitory concentration): The concentration of the compound that inhibits 50% of viral replication.

-

CC50 (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.

Detailed Experimental Protocols

This section provides a detailed description of the methodologies employed to evaluate the anti-HIV-1 activity of this compound.

Anti-HIV-1 Assay in Jurkat T Cells

This assay assesses the ability of this compound to inhibit HIV-1 replication in a T-cell line.

1. Cells and Virus:

-

Cell Line: Jurkat T cells, a human T-lymphocyte cell line.

-

Virus: HIV-1 LAI strain (a T-cell tropic laboratory strain).

2. Experimental Procedure:

-

Jurkat T cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are infected with the HIV-1 LAI strain at a multiplicity of infection (MOI) of 0.1.

-

Immediately after infection, the cells are treated with various concentrations of this compound.

-

The cultures are incubated for 3 days at 37°C in a 5% CO2 incubator.

-

Supernatants are collected at the end of the incubation period to measure the extent of viral replication.

3. Measurement of Viral Replication:

-

HIV-1 replication is quantified by measuring the concentration of the viral p24 capsid protein in the culture supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

The following diagram outlines the workflow for the anti-HIV-1 assay.

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells.

1. Cell Line:

-

Jurkat T cells.

2. Experimental Procedure:

-

Jurkat T cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well.

-

The cells are treated with a range of concentrations of this compound.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

3. Measurement of Cell Viability:

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

MTT solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The CC50 value is calculated from the dose-response curve.

HIV-1 LTR Transcriptional Activity Assay

This assay investigates the effect of this compound on the transcriptional activity of the HIV-1 LTR promoter.

1. Cell Line and Plasmids:

-

Cell Line: Jurkat T cells.

-

Plasmids:

-

An HIV-1 LTR-luciferase reporter plasmid (contains the HIV-1 LTR promoter driving the expression of the luciferase gene).

-

A β-galactosidase expression plasmid (used as a control for transfection efficiency).

-

2. Experimental Procedure:

-

Jurkat T cells are co-transfected with the HIV-1 LTR-luciferase reporter plasmid and the β-galactosidase expression plasmid using a suitable transfection reagent.

-

After 24 hours, the transfected cells are pre-treated with this compound for 1 hour.

-

The cells are then stimulated with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) to induce NF-κB activation and subsequent LTR-driven transcription.

-

The cells are incubated for an additional 6 hours.

3. Measurement of Luciferase Activity:

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

β-galactosidase activity is measured to normalize for transfection efficiency.

Western Blot Analysis of p65 Phosphorylation

This assay directly examines the effect of this compound on the phosphorylation of the NF-κB p65 subunit.

1. Cell Line and Treatment:

-

Cell Line: Jurkat T cells.

-

Treatment:

-

Cells are pre-treated with this compound for 1 hour.

-

Cells are then stimulated with TNF-α (10 ng/mL) for 15 minutes.

-

2. Experimental Procedure:

-

Whole-cell extracts are prepared from the treated and untreated cells.

-

Protein concentrations are determined using a protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated p65 (Ser536).

-

A primary antibody against total p65 or β-actin is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the logical relationship between the key experiments performed to elucidate this compound's mechanism of action.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anti-HIV-1 drugs that target a cellular pathway essential for viral replication. Its unique mechanism of action, focused on the inhibition of NF-κB p65 phosphorylation, offers the potential for synergy with existing antiretroviral therapies and a means to combat drug-resistant HIV-1 strains. Further preclinical studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties. To date, there is no publicly available information on any clinical trials involving this compound for the treatment of HIV-1 infection. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and similar 4-phenylcoumarin derivatives.

References

An In-depth Technical Guide on the Immunomodulatory Effects of Mesuol on Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesuol, a natural 4-phenylcoumarin isolated from Mesua ferrea L. seed oil, has garnered attention for its potential therapeutic properties, including antiseptic, anti-inflammatory, and antiasthmatic activities.[1] Traditionally used in Ayurvedic medicine to enhance immunity, recent scientific investigations have begun to elucidate the immunomodulatory capacity of this compound.[1][2] Macrophages, as central players in the innate and adaptive immune systems, are critical orchestrators of the immune response. Their functional plasticity allows them to adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes, making them a key target for immunomodulatory agents. This technical guide provides a comprehensive overview of the known immunomodulatory effects of this compound, with a specific focus on its potential interactions with macrophages. Due to the nascent stage of research in this specific area, this guide synthesizes direct evidence with plausible mechanistic frameworks based on common immunomodulatory pathways in macrophages.

Quantitative Data on the Immunomodulatory Effects of this compound

Direct quantitative data on the effects of this compound on isolated macrophage populations is limited in the current scientific literature. The primary in-vivo study by Chahar et al. (2012) provides systemic immunomodulatory effects, which are summarized below. These findings suggest an indirect influence on macrophage activity.

| Parameter | Experimental Model | Treatment Groups | Key Findings | Reference |

| Humoral Immune Response | Cyclophosphamide-induced immunosuppressed rats sensitized with Sheep Red Blood Cells (SRBC) | Vehicle Control, Cyclophosphamide, this compound (10, 20, 40 mg/kg) + Cyclophosphamide | This compound produced a significant, dose-dependent increase in antibody titer values. | [1][2] |

| Cellular Immune Response | Cyclophosphamide-induced immunosuppressed rats challenged with SRBC | Vehicle Control, Cyclophosphamide, this compound (10, 20, 40 mg/kg) + Cyclophosphamide | This compound treatment resulted in an increase in paw volume, indicating a cell-mediated immune response. | [1][2] |

| Phagocytic Activity | Carbon Clearance Assay in rats | Vehicle Control, this compound (10, 20, 40 mg/kg) | This compound potentiated phagocytosis as measured by the rate of carbon clearance. | [1][2] |

| Neutrophil Adhesion | Neutrophil Adhesion Test in rats | Vehicle Control, this compound (10, 20, 40 mg/kg) | This compound potentiated the percentage of neutrophil adhesion. | [1][2] |

| Hematological Profile | Cyclophosphamide-induced myelosuppression model in rats | Vehicle Control, Cyclophosphamide, this compound (10, 20, 40 mg/kg) + Cyclophosphamide | This compound helped to restore the hematological profile. | [1][2] |

Proposed Signaling Pathways for this compound in Macrophages

While direct evidence for this compound's action on specific macrophage signaling pathways is yet to be established, its observed anti-inflammatory and immunomodulatory properties suggest potential interactions with key regulatory pathways such as NF-κB and the NLRP3 inflammasome.

1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling in macrophages, driving the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[3][4][5] Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could inhibit NF-κB activation in macrophages, leading to a dampened inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound in macrophages.

2. The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in macrophages that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Inhibition of the NLRP3 inflammasome is a key mechanism for controlling inflammation.[6][7][8] Given this compound's anti-inflammatory profile, it may act as an inhibitor of this pathway.

Caption: Potential inhibition of the NLRP3 inflammasome by this compound in macrophages.

Experimental Protocols for Investigating this compound's Effects on Macrophages

The following are detailed methodologies for key experiments to elucidate the direct effects of this compound on macrophage function and signaling.

1. Macrophage Isolation and Culture

-

Cell Lines: Murine macrophage cell lines such as RAW 264.7 or J774A.1 are commonly used.[3][8][9]

-

Primary Macrophages: Bone marrow-derived macrophages (BMDMs) can be isolated from the femurs and tibias of mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF.[10]

-

Experimental Setup: Macrophages should be plated at a desired density (e.g., 1 x 10^6 cells/mL) and allowed to adhere overnight before treatment.

2. Cytotoxicity Assay

-

Objective: To determine the non-toxic concentration range of this compound on macrophages.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.[11]

-

Plate macrophages in a 96-well plate.

-

Treat cells with a range of this compound concentrations for 24 hours.

-

Add MTT solution and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

3. Cytokine Production Analysis (ELISA)

-

Objective: To quantify the effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines.

-

Method:

-

Pre-treat macrophages with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS; 1 µg/mL).[9][12]

-

Collect the cell culture supernatant after a specified time (e.g., 24 hours).

-

Quantify cytokine concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

4. Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of this compound on the activation of signaling proteins within the NF-κB and NLRP3 inflammasome pathways.

-

Method:

-

Treat macrophages with this compound and/or LPS as described above for shorter time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins (e.g., phospho-p65, p65, IκBα, NLRP3, Caspase-1) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

5. Gene Expression Analysis (RT-qPCR)

-

Objective: To determine if this compound modulates the mRNA expression of inflammatory genes.

-

Method:

-

Treat cells as described for the ELISA experiment.

-

Isolate total RNA from the macrophage pellets.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (RT-qPCR) using primers for target genes (e.g., Tnf, Il6, Il1b, Nlrp3, Nos2) and a housekeeping gene for normalization (e.g., Actb).

-

Experimental Workflow Diagram

Caption: Workflow for investigating the immunomodulatory effects of this compound on macrophages.

The available evidence indicates that this compound possesses significant immunomodulatory properties in vivo, including the enhancement of phagocytosis, a key macrophage function.[1][2] While direct molecular evidence of its effects on macrophages is currently lacking, its anti-inflammatory profile suggests a plausible mechanism of action through the inhibition of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. The experimental protocols and workflows outlined in this guide provide a robust framework for future research to precisely define the molecular targets and therapeutic potential of this compound as a modulator of macrophage activity. Such studies are critical for advancing the development of this compound as a novel agent for the treatment of inflammatory and immune-related disorders.

References

- 1. In-vivo antioxidant and immunomodulatory activity of this compound isolated from Mesua ferrea L. seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 5. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylsulfonylmethane inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Luteolin inhibits NLRP3 inflammasome activation via blocking ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adipose-derived mesenchymal stromal cells induce immunomodulatory macrophages which protect from experimental colitis and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of NOS-2 expression in macrophages through the inactivation of NF-κB by andalusol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Traditional Uses and Pharmacological Validation of Mesua ferrea and its Bioactive Constituent, Mesuol

Abstract

Mesua ferrea L., commonly known as Ceylon Ironwood or Nagkesar, is a revered plant in traditional medicine systems across Asia, particularly in Ayurveda.[1][2] For centuries, its various parts have been utilized to treat a wide spectrum of ailments, from inflammatory conditions and infections to wounds and respiratory disorders.[1][3] Scientific inquiry into this botanical resource has led to the isolation of numerous bioactive phytochemicals, including coumarins, xanthones, and terpenoids, which substantiate its therapeutic claims.[1][4] Among these, Mesuol, a 4-phenylcoumarin isolated from the seed oil, has emerged as a compound of significant interest due to its potent antioxidant and immunomodulatory properties.[5][6] This technical guide provides a comprehensive overview of the ethnobotanical uses of Mesua ferrea, presents quantitative data on its pharmacological activities, details key experimental protocols for its study, and visualizes the underlying biological pathways and workflows, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Mesua ferrea is a medium to large-sized evergreen tree belonging to the Calophyllaceae family, native to tropical regions of Asia.[1] It is distinguished by its graceful shape, drooping reddish leaves, and large, fragrant white flowers.[2] In traditional medicine, particularly Ayurveda and Thai traditional medicine, nearly every part of the plant—including the flowers, leaves, bark, roots, and seeds—is considered to have medicinal value.[2][3] The plant is traditionally used as an antiseptic, anti-inflammatory, antiasthmatic, cardiotonic, and diuretic agent.[1][3]

The rich phytochemistry of M. ferrea is responsible for its diverse biological activities. The plant is a known reservoir of phenyl coumarins, xanthones, triterpenoids, and flavonoids.[4] One of the most studied constituents is this compound, a 4-phenylcoumarin predominantly found in the seed oil.[5] Research has highlighted this compound's significant role in modulating the immune system, particularly in restoring function in immunosuppressed states, making it a promising candidate for further therapeutic development.[6] This guide synthesizes traditional knowledge with modern scientific validation to provide a detailed technical resource.

Traditional Ethnobotanical Uses

The application of Mesua ferrea in traditional medicine is extensive and varies by region and plant part. The flowers, seeds, and leaves are most commonly cited for their therapeutic properties. A summary of these uses is presented in Table 1.

Table 1: Traditional Uses of Mesua ferrea Parts

| Plant Part | Traditional Preparation/Use | Ailment/Condition Treated | Geographical Region/System |

| Flowers | Decoction, Paste | Used by women after childbirth; Bleeding piles, Burning feet, Cough, Asthma, Dysentery.[1][3] | Malaysia, India (Ayurveda) |

| Leaves | Paste, Ash | Antidote for snake bite and scorpion sting; Sore eyes.[1][2] | India, Thailand |

| Seed/Seed Oil | Poultice, Embrocation (topical) | Wound healing, Rheumatism, Itching, Skin diseases.[1][3] | Malaysia, North Canada |

| Bark | Decoction | Gastritis, Bronchitis, Cough, Dysentery, Fever.[2][7] | India, Thailand |

| Root | Decoction | Used by women after childbirth; Gastritis, Bronchitis.[2][3] | Malaysia, India |

| Whole Plant | Various Formulations | Antiseptic, Purgative, Blood purifier, Tonic, Cancer, Fever, Renal diseases.[2][3] | India, Pakistan, Indochina |

Pharmacological Validation and Quantitative Data

Scientific studies have increasingly validated the traditional claims associated with Mesua ferrea and its constituents. This section summarizes the quantitative findings from key pharmacological evaluations.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases treated traditionally with M. ferrea. In vitro and in vivo studies have confirmed its potent anti-inflammatory effects, often linked to the inhibition of key enzymes in the inflammatory cascade.

Table 2: In-vitro Anti-inflammatory Activity of M. ferrea Extracts and Compounds

| Extract/Compound | Assay/Target | Concentration | % Inhibition / IC₅₀ | Reference(s) |

| Ethyl Acetate Bark Extract | 5-Lipoxygenase (5-LOX) | 100 µg/mL | 76.58% | [1] |

| Ethyl Acetate Bark Extract | 5-Lipoxygenase (5-LOX) | - | IC₅₀: 46.65 µg/mL | [1] |

| Mesuaferrin-A (from bark) | 5-Lipoxygenase (5-LOX) | 100 µg/mL | 78.67% | [8] |

| Mesuaferrin-A (from bark) | 5-Lipoxygenase (5-LOX) | - | IC₅₀: 45.22 µg/mL | [8] |

| Mesuaferrin-A (from bark) | Cyclooxygenase-2 (COX-2) | 100 µg/mL | 81.03% | [8] |

| Mesuaferrin-A (from bark) | Cyclooxygenase-2 (COX-2) | - | IC₅₀: 35.74 µg/mL | [8] |

| Methanolic Stem Bark Extract | HRBC Membrane Stabilization | - | 78.20% | [9] |

| Methanolic Stem Bark Extract | Albumin Denaturation | - | 70.58% | [9] |

Antimicrobial Activity

The traditional use of M. ferrea for infections and as an antiseptic is supported by its broad-spectrum antimicrobial activity against various pathogenic bacteria.

Table 3: Antibacterial Activity of M. ferrea Extracts and Compounds

| Extract/Compound | Bacterial Strain | Method | Zone of Inhibition (mm) / MIC (µg/mL) | Reference(s) |

| Methanolic Stem Extract | Escherichia coli | Broth Microdilution | MIC: 31.25 µg/mL | [10] |

| Dichloromethane Stem Extract | Staphylococcus aureus | Broth Microdilution | MIC: 31.25 µg/mL | [10] |

| Methanolic Stem Extract | Staphylococcus aureus | Broth Microdilution | MIC: 31.25 µg/mL | [10] |

| Hexane Fruit Extract | Enterococcus sp. | Agar Well Diffusion | 22.5 ± 0.90 mm | [11] |

| Hexane Fruit Extract | Staphylococcus aureus | Agar Well Diffusion | 20.2 ± 0.34 mm | [11] |

| Methanolic Flower Extract | Vibrio cholerae | Not Specified | MIC: 10 µg/mL | |

| Methanolic Flower Extract | Escherichia coli | Not Specified | MIC: 10 µg/mL | |

| Leaf Extracts | Staphylococcus aureus | Not Specified | MIC: 48.00 µg/mL | [12] |

Antioxidant Activity

The high concentration of phenolic and flavonoid compounds in M. ferrea contributes to its significant antioxidant capacity, which is crucial for combating oxidative stress-related damage.

Table 4: In-vitro Antioxidant Activity of M. ferrea Extracts

| Extract | Assay | IC₅₀ Value (µg/mL) | Reference(s) |

| n-Hexane Stamen Extract | DPPH Radical Scavenging | 66.3 µg/mL | [3] |

| Ethyl Acetate Leaf Fraction | DPPH Radical Scavenging | 49.19 µg/mL | [13] |

| Ethyl Acetate Bark Extract | DPPH Radical Scavenging | 67.35 µg/mL | [13] |

| Methanolic Bark Extract | DPPH Radical Scavenging | 103.66 µg/mL | [13] |

| Methanolic Stem Bark Extract | DPPH Radical Scavenging | 89.70% Inhibition | [9] |

| Methanolic Stem Bark Extract | ABTS Radical Scavenging | 77.64% Inhibition | [9] |

Immunomodulatory Activity of this compound